

Application Note: Potassium Iodate (KIO₃) as a Primary Standard for Titrimetric Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Iodate**

Cat. No.: **B108269**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

In the field of analytical chemistry, particularly in pharmaceutical and chemical analysis, the accuracy of titrimetric methods depends critically on the purity and stability of the standard solutions used. A primary standard is a substance of such high purity and stability that it can be used to directly prepare a solution of a precisely known concentration. Potassium **iodate** (KIO₃) is an exemplary primary standard due to its high purity, stability, non-hygroscopic nature, and high molecular weight.

This document provides a detailed overview of the principles and protocols for using potassium **iodate** as a primary standard, with a core focus on its application in the standardization of sodium thiosulfate (Na₂S₂O₃) solutions, a common titrant in iodometric analyses.

2.0 Principle of Iodometric Titration with Potassium **Iodate**

The standardization of sodium thiosulfate using potassium **iodate** is a classic example of an indirect or iodometric titration. The process does not involve a direct reaction between KIO₃ and Na₂S₂O₃. Instead, a known excess of the primary standard (KIO₃) is used to generate a precise amount of iodine (I₂) through a chemical reaction. This liberated iodine is then titrated with the sodium thiosulfate solution to be standardized.

The process unfolds in two key stages:

- Liberation of Iodine: A precisely measured volume of the standard potassium **iodate** solution is treated with an excess of potassium iodide (KI) in an acidic medium (typically using sulfuric or hydrochloric acid). The **iodate** (IO_3^-) ions oxidize the iodide (I^-) ions to produce a stoichiometrically exact quantity of iodine (I_2).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Titration of Iodine: The liberated iodine is then immediately titrated with the sodium thiosulfate solution. The thiosulfate ions ($\text{S}_2\text{O}_3^{2-}$) reduce the iodine back to iodide ions.[\[4\]](#)[\[5\]](#)

A starch solution is used as an indicator to detect the endpoint. Starch forms a deep blue-black complex with iodine. The endpoint is signaled by the sharp disappearance of this blue color when all the iodine has been reduced by the thiosulfate.[\[2\]](#)[\[6\]](#)

3.0 Key Chemical Reactions & Stoichiometry

The accuracy of this method is founded on the following well-defined chemical reactions:

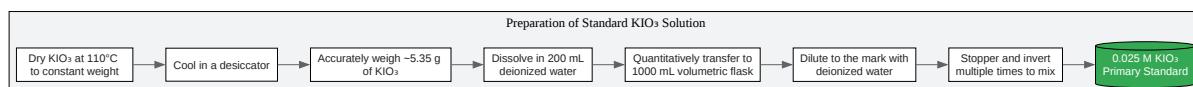
Stage	Reaction	Stoichiometric Ratio
Iodine Liberation	$\text{IO}_3^- + 5\text{I}^- + 6\text{H}^+ \rightarrow 3\text{I}_2 + 3\text{H}_2\text{O}$ [1] [4]	1 mole IO_3^- liberates 3 moles I_2
Iodine Titration	$\text{I}_2 + 2\text{S}_2\text{O}_3^{2-} \rightarrow 2\text{I}^- + \text{S}_4\text{O}_6^{2-}$ [4]	1 mole I_2 reacts with 2 moles $\text{S}_2\text{O}_3^{2-}$
Overall	$\text{IO}_3^- + 6\text{S}_2\text{O}_3^{2-} + 6\text{H}^+ \rightarrow \text{I}^- + 3\text{S}_4\text{O}_6^{2-} + 3\text{H}_2\text{O}$	1 mole KIO_3 is equivalent to 6 moles $\text{Na}_2\text{S}_2\text{O}_3$ [1]

4.0 Properties of Potassium **Iodate** as a Primary Standard

Property	Value/Description	Significance
Chemical Formula	<chem>KIO3</chem>	-
Molar Mass	214.00 g/mol [7]	A high molar mass minimizes weighing errors.
Purity	≥ 99.4% [8]	High purity is the foremost requirement for a primary standard.
Hygroscopicity	Non-hygroscopic	The substance does not readily absorb atmospheric moisture, ensuring stable mass.
Stability	Highly stable in solid form and in aqueous solution. [9]	Solutions maintain their concentration over time, allowing for reliable use. [10]
Solubility	Soluble in water, insoluble in ethanol. [11]	Readily dissolves in water to prepare standard solutions.

Experimental Protocols

5.0 Protocol 1: Preparation of 0.025 M Standard Potassium **Iodate** Solution


This protocol details the preparation of a primary standard solution with a precisely known concentration.

5.1 Materials and Equipment

- Analytical grade potassium **iodate** (KIO3), dried to constant weight
- Deionized or distilled water
- 1000 mL volumetric flask (Class A)
- Analytical balance (readable to ±0.1 mg)

- Weighing boat or paper
- Funnel
- Beakers

5.2 Workflow for KIO₃ Standard Solution Preparation

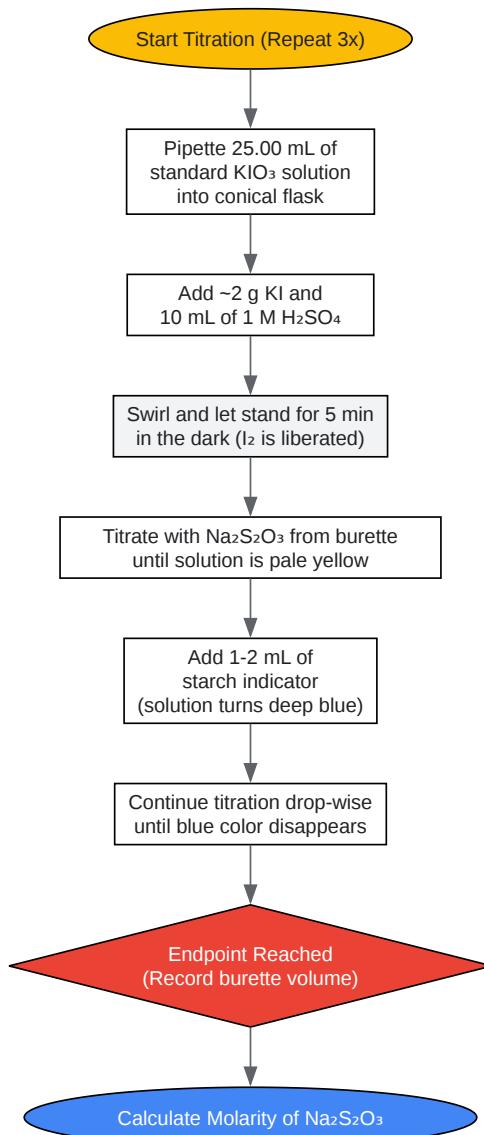
[Click to download full resolution via product page](#)

Caption: Workflow for preparing a standard potassium **iodate** solution.

5.3 Procedure

- Dry analytical grade potassium **iodate** at 110°C for at least 1-2 hours and cool to room temperature in a desiccator.[10][12]
- Accurately weigh approximately 5.35 g of the dried KIO₃ (Molar Mass = 214.00 g/mol ; for 1 L of 0.025 M solution, mass = 0.025 mol/L * 214.00 g/mol * 1 L = 5.35 g). Record the exact mass.
- Transfer the weighed KIO₃ into a 400 mL beaker and add approximately 200 mL of deionized water. Stir until the solid is completely dissolved.[7]
- Using a funnel, carefully and quantitatively transfer the solution into a 1000 mL Class A volumetric flask.
- Rinse the beaker, stirring rod, and funnel multiple times with small portions of deionized water, transferring all rinsings into the volumetric flask.
- Carefully add deionized water to the flask until the bottom of the meniscus is aligned with the calibration mark.
- Stopper the flask and invert it at least 15-20 times to ensure the solution is homogeneous.

- Calculate the exact molarity of the solution based on the mass of KIO_3 weighed.


6.0 Protocol 2: Standardization of ~0.1 M Sodium Thiosulfate Solution

This protocol describes the use of the prepared KIO_3 standard to determine the exact concentration of a sodium thiosulfate solution.

6.1 Materials and Equipment

- Standard 0.025 M KIO_3 solution (from Protocol 1)
- Sodium thiosulfate solution (~0.1 M) to be standardized
- Solid potassium iodide (KI), analytical grade
- Sulfuric acid (H_2SO_4), 1 M
- Starch indicator solution (1%)
- 50 mL burette (Class A)
- 25 mL volumetric pipette (Class A)
- 250 mL conical (Erlenmeyer) flasks (x3)
- Graduated cylinders

6.2 Workflow for $\text{Na}_2\text{S}_2\text{O}_3$ Standardization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for standardizing sodium thiosulfate.

6.3 Procedure

- Rinse and fill a 50 mL burette with the ~0.1 M sodium thiosulfate solution. Record the initial volume.
- Using a volumetric pipette, transfer 25.00 mL of the standard 0.025 M KIO_3 solution into a 250 mL conical flask.[\[12\]](#)

- To the flask, add approximately 2 g of solid potassium iodide and 10 mL of 1 M sulfuric acid. [1][10][12]
- Gently swirl the flask to mix the contents. Stopper the flask and allow it to stand in the dark for 5-10 minutes to ensure the complete liberation of iodine.[1][2][13] The solution will appear dark yellow/brown.
- Begin titrating the liberated iodine with the sodium thiosulfate solution. Continue adding the titrant while swirling the flask until the dark color fades to a pale yellow.[13]
- At this point, add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.[2][12]
- Continue the titration by adding the sodium thiosulfate solution drop-wise, with constant swirling, until the blue color disappears completely, leaving a colorless solution. This is the endpoint.[10][14]
- Record the final burette volume.
- Repeat the titration (steps 2-8) at least two more times to obtain three concordant readings. [10]

7.0 Data Recording and Calculation

7.1 Example Data Table

Titration #	Molarity of KIO ₃ (M)	Volume of KIO ₃ (mL)	Initial Burette Vol. (mL)	Final Burette Vol. (mL)	Volume of Na ₂ S ₂ O ₃ (mL)
1	0.02500	25.00	0.10	37.55	37.45
2	0.02500	25.00	0.25	37.75	37.50
3	0.02500	25.00	0.30	37.78	37.48
Average	37.48				

7.2 Calculation of Sodium Thiosulfate Molarity

The molarity of the sodium thiosulfate solution can be calculated using the stoichiometric relationship and the titration data.

From the overall reaction, 1 mole of KIO_3 is equivalent to 6 moles of $\text{Na}_2\text{S}_2\text{O}_3$.

Therefore, at the endpoint: Moles of $\text{KIO}_3 \times 6 = \text{Moles of } \text{Na}_2\text{S}_2\text{O}_3$

$$(\text{Molarity}_\text{KIO}_3 \times \text{Volume}_\text{KIO}_3) \times 6 = \text{Molarity}_\text{Na}_2\text{S}_2\text{O}_3 \times \text{Volume}_\text{Na}_2\text{S}_2\text{O}_3$$

$$\text{Molarity}_\text{Na}_2\text{S}_2\text{O}_3 = (\text{Molarity}_\text{KIO}_3 \times \text{Volume}_\text{KIO}_3 \times 6) / \text{Volume}_\text{Na}_2\text{S}_2\text{O}_3$$

Using the average data from the table:

$$\text{Molarity}_\text{Na}_2\text{S}_2\text{O}_3 = (0.02500 \text{ M} \times 0.02500 \text{ L} \times 6) / 0.03748 \text{ L} \text{ Molarity}_\text{Na}_2\text{S}_2\text{O}_3 = 0.10005 \text{ M}$$

8.0 Precautions and Best Practices

- **Reagent Purity:** Use only analytical grade (reagent grade) KIO_3 and KI for the best results.
- **Immediate Titration:** The liberated iodine is volatile and can be oxidized by air, so the titration should be performed promptly after its generation.[14]
- **Starch Addition:** Add the starch indicator only when the titration is near the endpoint (pale yellow color). Adding it too early can result in a poorly defined endpoint as the starch-iodine complex is slow to dissociate.[14]
- **Fresh Solutions:** Sodium thiosulfate solutions can be susceptible to bacterial degradation. It is advisable to use freshly prepared solutions or to add a small amount of sodium carbonate (~0.1 g/L) as a stabilizer.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hiranuma.com [hiranuma.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. m.youtube.com [m.youtube.com]
- 4. Ricca Chemical - Potassium Iodate [riccachemical.com]
- 5. Iodometry - Wikipedia [en.wikipedia.org]
- 6. Titration with potassium iodate: Redox titration - Pharmacy Infoline [pharmacyinfoonline.com]
- 7. pharmaupdate.com [pharmaupdate.com]
- 8. reddit.com [reddit.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. PHARMACEUTICALS STUDIES: Preparation and standardization of 0.1 M Potassium Iodate volumetric solution [medikems.blogspot.com]
- 11. fao.org [fao.org]
- 12. Preparation and Standardization of 0.05 M Potassium Iodate | Pharmaguideline [pharmaguideline.com]
- 13. Preparation and Standardization of 0.1 M Sodium Thiosulphate | Pharmaguideline [pharmaguideline.com]
- 14. scribd.com [scribd.com]
- To cite this document: BenchChem. [Application Note: Potassium Iodate (KIO_3) as a Primary Standard for Titrimetric Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b108269#using-potassium-iodate-as-a-primary-standard-in-titration>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com